molecular formula C9H13N5O2 B6418613 8-(ethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 5426-46-0

8-(ethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6418613
CAS No.: 5426-46-0
M. Wt: 223.23 g/mol
InChI Key: IAGITRULIIJKKS-UHFFFAOYSA-N
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Description

8-(ethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (also known as 8-ethyltheophylline or ET) is a purine derivative that is primarily used in scientific research for its biochemical and physiological effects. ET has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

ET has been used in a variety of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential applications. For example, ET has been used to study the effects of purine derivatives on the central nervous system, as well as their potential therapeutic effects. Additionally, ET has been used to study its effects on the metabolism of glucose and other nutrients, its potential anti-inflammatory properties, and its potential as an antioxidant.

Mechanism of Action

The mechanism of action of ET is not fully understood. However, it is believed to act on several different biochemical pathways, including the adenosine receptor, the serotonin receptor, and the adrenergic receptor. Additionally, it is believed to modulate the activity of several enzymes, including cyclooxygenase-2, phosphodiesterase, and nitric oxide synthase.
Biochemical and Physiological Effects
The biochemical and physiological effects of ET have been studied in a variety of laboratory experiments. It has been shown to have an inhibitory effect on the activity of cyclooxygenase-2 and phosphodiesterase, which are involved in the metabolism of glucose and other nutrients. Additionally, it has been shown to have an anti-inflammatory effect, as well as an antioxidant effect. Furthermore, it has been shown to have an effect on the central nervous system, which may explain its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using ET in laboratory experiments include its low cost, its availability, and its relative safety. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using ET in laboratory experiments. For example, it is not always easy to obtain a consistent supply of the compound, and its effects can vary depending on the concentration used. Additionally, its effects can be affected by other compounds present in the environment.

Future Directions

There are several potential future directions of research using ET. For example, further research could be conducted to better understand its mechanism of action, as well as its potential therapeutic effects. Additionally, further research could be conducted to identify new applications for ET, such as its potential use as an anti-inflammatory or antioxidant agent. Furthermore, further research could be conducted to identify new synthesis methods for ET, as well as to identify new sources of the compound. Finally, further research could be conducted to identify new ways to use ET in laboratory experiments, such as its potential use as a model compound for studying other biochemical and physiological processes.

Synthesis Methods

ET is synthesized through a multi-step process. The first step is the reaction of 2-amino-6-chloropurine with ethyl chloroformate in the presence of a base, such as pyridine, to form 8-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The second step is the addition of ethylamine to the product of the first step to form 8-ethyltheophylline.

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-4-10-8-11-5-6(12-8)13(2)9(16)14(3)7(5)15/h4H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGITRULIIJKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279774
Record name 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-46-0
Record name 8-(Ethylamino)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5426-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 14106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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